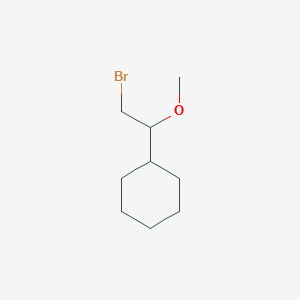

(2-Bromo-1-methoxyethyl)cyclohexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Bromo-1-methoxyethyl)cyclohexane” is a cycloalkane derivative. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane composed of n carbons is CnH2n .

Molecular Structure Analysis

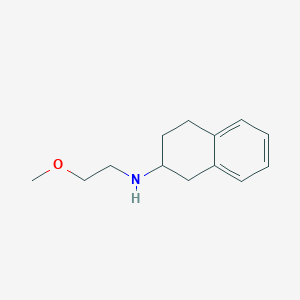

The molecular structure of “this compound” would consist of a cyclohexane ring with a 2-Bromo-1-methoxyethyl group attached to one of the carbon atoms. Cyclohexane is one of the most common cycloalkanes and is often represented as a hexagonal ring .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, cycloalkanes in general can undergo a variety of reactions. For instance, they can participate in E2 elimination reactions, which require a strong base and result in the formation of an alkene .

科学的研究の応用

Bromination and Chemical Transformations

Bromination and Cyclohexene Derivatives : Research on bromination of cyclohexene derivatives, such as the study by Bellucci et al. (1972), explores the stereochemical outcomes of bromination reactions, potentially relevant for understanding the chemical behavior of (2-Bromo-1-methoxyethyl)cyclohexane in synthesis and functionalization reactions (Bellucci, Marioni, & Marsili, 1972).

Electrophilic Addition Reactions : The study by Nagorski and Brown (1992) on the electrophilic addition of bromine to olefins in methanol offers insights into the reactivity of bromoalkoxycyclohexane compounds in the presence of nucleophilic trapping anions, which could be relevant for understanding the reactivity of this compound (Nagorski & Brown, 1992).

Stereochemistry and Reaction Mechanisms

Stereochemistry in Cyclohexane Compounds : The research by Bannard and Hawkins (1961) on cyclohexane compounds, including methoxy- and ethoxy-hydroxy-bromocyclohexanes, provides foundational knowledge on stereochemical configurations and reaction mechanisms that could be applied to understand the behavior of this compound (Bannard & Hawkins, 1961).

Regio- and Stereo-Control in Bromomethoxylation : The study by Yang, Wu, and Ho (1990) on the bromomethoxylation of cyclohexenes highlights the influence of substituents on regio- and stereo-selectivity, relevant for understanding the synthetic applications of bromoalkoxycyclohexanes (Yang, Wu, & Ho, 1990).

Enantioselective Synthesis

- Asymmetric Synthesis and Hydrogenation : The work by Schumacher, Schrems, and Pfaltz (2011) on the enantioselective synthesis of cis-1,2-disubstituted cyclopentanes and cyclohexanes via Suzuki-Miyaura cross-coupling and asymmetric hydrogenation illustrates advanced synthetic applications that could potentially involve this compound or similar structures (Schumacher, Schrems, & Pfaltz, 2011).

特性

IUPAC Name |

(2-bromo-1-methoxyethyl)cyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTZMHWMEBELEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2749693.png)

![2-(3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2749699.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B2749700.png)

![1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B2749701.png)

![4-tert-butyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749703.png)

![cyclohex-3-en-1-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2749705.png)

![2-(3,4-dimethylphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2749710.png)

![3-Methyl-2-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2749712.png)

![2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749714.png)

![(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2749716.png)